An In-depth Technical Guide to the Synthesis and Characterization of 6-O-2-Propyn-1-yl-D-galactose
An In-depth Technical Guide to the Synthesis and Characterization of 6-O-2-Propyn-1-yl-D-galactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-O-2-Propyn-1-yl-D-galactose, a valuable building block in bioconjugation and drug delivery applications. This document details the synthetic pathway from D-galactose, including the protection of hydroxyl groups, introduction of the propargyl functional group, and subsequent deprotection. Characterization data for the key intermediate is presented, along with predicted data for the final product.
Synthesis Pathway
The synthesis of 6-O-2-Propyn-1-yl-D-galactose is a multi-step process commencing with the protection of the hydroxyl groups of D-galactose, followed by etherification to introduce the propargyl group, and concluding with deprotection to yield the final product.
Experimental Protocols
Step 1: Synthesis of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (Protected Galactose)
This initial step involves the protection of the hydroxyl groups at the C1, C2, C3, and C4 positions of D-galactose using acetone in the presence of an acid catalyst.
Materials:
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D-Galactose
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Acetone
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Anhydrous Copper (II) Sulfate (B86663)
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Sodium Carbonate
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Diethyl ether (Et₂O)
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Magnesium Sulfate (MgSO₄)
Procedure:
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To a stirred solution of D-galactose (1.0 eq) in acetone, add anhydrous copper (II) sulfate (catalyst).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a saturated solution of sodium carbonate.
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Filter the mixture and extract the filtrate with diethyl ether.
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Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product as a pale-yellow oil[1].
Step 2: Synthesis of 6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (Propargylated Galactose)
The free hydroxyl group at the C6 position of the protected galactose is then etherified using propargyl bromide.
Materials:
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1,2:3,4-di-O-isopropylidene-α-D-galactopyranose
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Propargyl bromide (3-bromoprop-1-yne)
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Sodium Hydroxide (B78521) (NaOH)
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N,N-Dimethylformamide (DMF)
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Diethyl ether (Et₂O)
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Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolve 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq) in DMF.
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Add sodium hydroxide pellets to the solution and stir.
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Cool the mixture to 0°C and add propargyl bromide dropwise.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with water and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound[1].
Step 3: Synthesis of 6-O-2-Propyn-1-yl-D-galactose (Final Product)
The final step involves the acidic hydrolysis of the isopropylidene protecting groups to yield the target molecule.
Materials:
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6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose
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1% Aqueous Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃)
Procedure:
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Suspend 6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (1.0 eq) in 1% aqueous sulfuric acid.
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Heat the mixture at reflux for 3 hours.
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Cool the reaction mixture to room temperature and neutralize by the slow addition of solid sodium bicarbonate until the pH is neutral.
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Remove the solvent under reduced pressure. The crude product can be further purified if necessary.
Characterization Data
6-O-(prop-2-yn-1-yl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose
| Analysis | Data [1] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 5.54 (d, J = 5.0 Hz, 1H, H-1'), 4.60 (dd, J = 7.9, 2.4 Hz, 1H, H-3'), 4.31 (dd, J = 5.0, 2.4 Hz, 1H, H-2'), 4.26 (dd, J = 7.9, 2.0 Hz, 1H, H-4'), 4.24 (d, J = 2.4 Hz, 2H, H-3), 3.99 (m, 1H, H-5'), 3.77 (dd, J = 10.1, 6.2 Hz, 1H, H-6'a), 3.66 (dd, J = 10.1, 7.1 Hz, 1H, H-6'b), 2.42 (t, J = 2.4 Hz, 1H, H-1), 1.54, 1.45, 1.34, 1.32 (4s, 12H, 4 x CH₃) |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 109.3, 108.6 (C(CH₃)₂), 96.3 (C-1'), 79.8 (C-2), 74.7 (C-1), 71.2 (C-4'), 70.6 (C-3'), 70.4 (C-2'), 68.7 (C-6'), 66.7 (C-5'), 58.7 (C-3), 26.0, 25.9, 24.9, 24.4 (4 x CH₃) |
| FTIR (KBr) cm⁻¹ | 3253 (≡C-H), 2922, 2853 (C-H), 2109 (C≡C), 1377, 1258, 1213, 1101, 1066, 1004, 890 |
6-O-2-Propyn-1-yl-D-galactose (Predicted Data)
Disclaimer: Experimental data for the final deprotected product was not available in the searched literature. The following data is predicted based on the chemical structure and known spectral data of D-galactose and related compounds.
| Analysis | Predicted Data |
| ¹H NMR (D₂O) δ (ppm) | ~5.2 (d, anomeric H), ~4.3 (d, propargyl CH₂), ~4.0-3.5 (m, galactose ring protons), ~2.9 (t, acetylenic H) |
| ¹³C NMR (D₂O) δ (ppm) | ~98, 94 (anomeric C), ~80 (acetylenic C), ~76 (acetylenic CH), ~75-68 (galactose ring carbons), ~62 (C-6), ~59 (propargyl CH₂) |
| Mass Spectrometry (ESI-MS) | Predicted [M+Na]⁺: C₉H₁₄O₆Na, m/z = 241.06 |
This guide provides a foundational understanding for the synthesis and characterization of 6-O-2-Propyn-1-yl-D-galactose. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and applications.
